(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHRKOHCBWEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group is often introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.
Attachment of the Methylthio-Substituted Phenyl Group: This step generally involves coupling reactions such as Suzuki or Stille coupling, where the phenyl group is introduced using organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluoromethyl group can enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications.
Mechanism of Action
The mechanism by which (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Heterocyclic Core Impact: The azetidine ring in the target compound confers rigidity compared to quinoline () or thiophene () cores. This rigidity may influence binding affinity in receptor interactions .
Substituent Effects: The methylthio (SMe) group on the phenyl ring (target compound) is less electron-withdrawing than the trifluoromethyl (CF₃) group in PD 81,723 (). This difference may reduce receptor-binding potency but improve solubility . Fluoromethyl substitution on azetidine enhances metabolic stability compared to non-fluorinated analogs (e.g., piperidine derivatives in ) due to reduced susceptibility to oxidative degradation .
Synthetic Accessibility: The target compound likely requires fluoromethylation of azetidine, a step that may involve hazardous reagents (e.g., Selectfluor®). In contrast, thiophene-based methanones () are synthesized via Friedel-Crafts acylation or Schiff base reactions . Quinoline-containing analogs () are synthesized via multi-step sequences involving thiocarbohydrazide fusion, achieving yields up to 85% .
Biological Activity Trends: Thiophene- and triazole-based methanones () show pronounced activity in receptor modulation (e.g., adenosine A1 enhancement). The target compound’s azetidine-phenyl hybrid may exhibit unique allosteric or competitive antagonism profiles . Methylthio-substituted phenyl groups (target compound, ) are understudied in receptor-binding contexts compared to nitro- or cyano-substituted analogs (), warranting further investigation .
Biological Activity
The compound (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is part of a class of azetidinone derivatives that have garnered attention for their potential biological activities, particularly in cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure
The compound features an azetidine ring substituted with a fluoromethyl group and a methylthio phenyl moiety. The structural formula can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that azetidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
In Vitro Studies
In vitro assays have shown that the compound has a notable effect on breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The following table summarizes the IC50 values of related compounds compared to our target compound.
| Compound | IC50 (nM) in MCF-7 Cells | Mechanism of Action |
|---|---|---|
| (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone | TBD | Tubulin destabilization |
| Combretastatin A-4 | 3.9 | Colchicine-binding site inhibitor |
| Other Azetidinones | Varies | Tubulin assembly inhibition |
The biological activity of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is primarily attributed to its ability to bind to the colchicine site on tubulin. This binding inhibits the polymerization of tubulin, disrupting microtubule dynamics essential for mitosis.
Case Studies
Several case studies have highlighted the effectiveness of azetidinone derivatives in preclinical settings:
- Study on MCF-7 Cells : A study involving MCF-7 cells showed that treatment with (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone resulted in significant apoptosis as measured by annexin V staining and caspase activation assays.
- Mechanistic Insights : Another investigation utilized fluorescence microscopy to visualize microtubule disruption in treated cells, confirming the compound's role as a microtubule destabilizer.
- Comparative Analysis : In comparative studies with other azetidinone derivatives, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone showed enhanced potency due to its unique substitution pattern, which may enhance binding affinity to tubulin.
Q & A
Q. What are the optimal synthetic routes for (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, and how can multi-step reaction challenges be addressed?
The synthesis involves constructing the azetidine ring, introducing the fluoromethyl group via nucleophilic substitution or fluorinating agents (e.g., DAST or Deoxo-Fluor), and coupling with the 3-(methylthio)phenyl ketone. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Reaction monitoring via HPLC/TLC ensures intermediate purity. Optimize solvent polarity (e.g., DMF for fluorination) and temperature (0–25°C for azetidine ring stability) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C/19F-NMR : Assigns proton environments (e.g., fluoromethyl δ ~4.5 ppm, methylthio δ ~2.5 ppm) and confirms substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (calc. 253.3 g/mol) and fragmentation pathways.
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Cross-reference with synthetic intermediates to resolve ambiguities .
Q. How do the fluoromethyl and methylthio groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The fluoromethyl group enhances electrophilicity at the azetidine nitrogen, favoring nucleophilic attacks (e.g., alkylation). The methylthio group acts as a weak electron donor via sulfur’s lone pairs, directing electrophilic aromatic substitution at the phenyl ring’s para position. Kinetic studies under varying pH and solvent conditions (e.g., THF vs. MeCN) can quantify these effects .
Q. What strategies improve the compound’s stability during storage and handling?
Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the fluoromethyl group. Use stabilizers like BHT (0.1% w/w) in aprotic solvents (e.g., DCM). Monitor degradation via accelerated stability testing (40°C/75% RH) with LC-MS .
Advanced Research Questions
Q. How can contradictions in NMR data for fluoromethyl and methylthio substituents be resolved?
Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, HMBC links the fluoromethyl protons to the azetidine nitrogen, while NOESY confirms spatial proximity between methylthio and aromatic protons. Isotopic labeling (e.g., 13C-fluoromethyl) or computational NMR prediction tools (e.g., ACD/Labs) further validate assignments .
Q. What computational methods predict the azetidine ring’s conformational stability and reactivity?
Density Functional Theory (DFT) calculates ring strain energy (e.g., B3LYP/6-31G* level) and transition states for ring-opening reactions. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model flexibility under physiological conditions. Compare with X-ray crystallography data if available .
Q. How can reaction yields for fluorination steps be optimized while minimizing byproducts?
Screen fluorinating agents (e.g., Selectfluor vs. DAST) under microwave-assisted conditions (50–80°C, 30 min). Use silver salts (AgNO3) as catalysts in polar aprotic solvents to enhance fluoromethylation efficiency. Monitor byproduct formation (e.g., elimination products) via GC-MS .
Q. What mechanistic insights explain unexpected side reactions during azetidine ring formation?
Investigate intermediates via in-situ FTIR or ReactIR to detect transient species (e.g., aziridinium ions). Kinetic isotope effect (KIE) studies (D2O vs. H2O) differentiate between SN1/SN2 pathways. Computational studies (e.g., DFT) identify competing pathways, such as ring expansion or dimerization .
Q. How can structure-activity relationships (SAR) be analyzed for biological targets like kinase inhibitors?
Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone) and test in vitro against kinase panels (e.g., EGFR, VEGFR). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to ATP pockets. Validate with X-ray co-crystallography .
Q. What strategies mitigate solubility limitations for in vivo studies?
Formulate as a hydrochloride salt (if basic) or use cyclodextrin-based complexes. Assess logP (predicted ~2.8) and solubility in biorelevant media (FaSSIF/FeSSIF). Pro-drug approaches (e.g., esterification of the carbonyl group) enhance bioavailability .
Q. How do steric and electronic effects of substituents influence metabolic stability?
Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. The fluoromethyl group reduces oxidative metabolism via CYP3A4, while methylthio may undergo S-oxidation. Compare with deuterated analogs (e.g., CD3-thio) to assess isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
